molecular formula C9H11NO3 B1380323 3-Isopropoxyisonicotinic acid CAS No. 1501677-19-5

3-Isopropoxyisonicotinic acid

Cat. No.: B1380323
CAS No.: 1501677-19-5
M. Wt: 181.19 g/mol
InChI Key: CMVBUZNDHQMRGI-UHFFFAOYSA-N
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Description

3-Isopropoxyisonicotinic acid is a chemical compound with the molecular formula C9H11NO3 . It is a molecule with multiple properties that make it attractive for research in various fields of science and industry.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group at the 4-position and an isopropoxy group at the 3-position . The exact molecular structure analysis would require more specific information or experimental data which is not available in the search results.

Scientific Research Applications

Overview of Biological Production of 3-Hydroxypropionic Acid

Recent research has focused on the biological production of 3-hydroxypropionic acid (3-HP), a platform chemical derived from glucose or glycerol, highlighting its value in various industrial applications. Kumar et al. (2013) provide an overview of microbial 3-HP production, addressing the challenges and proposing future directions for improving biological synthesis methods (Kumar, Ashok, & Park, 2013).

Metabolic Engineering for Enhanced Production

Efforts in metabolic engineering have significantly advanced the production of 3-HP from renewable resources. Chen et al. (2017) discuss engineering Corynebacterium glutamicum for efficient 3-HP production from glucose and xylose, highlighting the potential for using lignocellulosic feedstocks (Chen et al., 2017). Similarly, Wang et al. (2016) demonstrate the feasibility of photosynthetic 3-HP production directly from CO2 in cyanobacteria, presenting an eco-friendly approach to synthesizing this platform chemical (Wang et al., 2016).

Innovative Strategies for 3-HP Biosynthesis

Research on novel strategies for 3-HP biosynthesis includes the development of inducible systems for gene expression control in response to 3-HP, as explored by Hanko, Minton, & Malys (2017) in Pseudomonas putida, offering new possibilities for synthetic biology and biotechnology applications (Hanko, Minton, & Malys, 2017). Additionally, the exploration of 3-HP production in yeast by Ji et al. (2018) and the enzymatic synthesis approach using recombinant E. coli by Yu et al. (2016) present alternative methods for 3-HP production with high productivity and substrate tolerance (Ji et al., 2018; Yu et al., 2016).

Safety and Hazards

The specific safety and hazards information for 3-Isopropoxyisonicotinic acid is not available in the search results. For detailed safety information, a Safety Data Sheet (SDS) specific to the compound would be required .

Mechanism of Action

Target of Action

3-Isopropoxyisonicotinic acid is a derivative of isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis . The primary target of isoniazid is the mycobacterial ferric KatG catalase-peroxidase . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall .

Biochemical Pathways

The biochemical pathways affected by isoniazid and its derivatives involve the disruption of mycolic acid synthesis, which is crucial for the cell wall structure of Mycobacterium tuberculosis . By inhibiting this pathway, isoniazid prevents the growth and proliferation of the bacteria .

Pharmacokinetics

The pharmacokinetics of isoniazid and its derivatives have been studied extensively . Isoniazid is administered intravenously, and its metabolites, including acetylisoniazid, isonicotinic acid, and isonicotinuric acid, are measured in blood . The metabolites are determined in urine . .

Result of Action

The result of isoniazid’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved by disrupting the synthesis of mycolic acids, a key component of the bacterial cell wall . The derivatives of isoniazid, such as this compound, are expected to have similar anti-mycobacterial effects .

Biochemical Analysis

Biochemical Properties

3-Isopropoxyisonicotinic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, leading to changes in enzyme kinetics and overall metabolic flux.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of genes involved in oxidative stress response, leading to changes in cellular homeostasis. Additionally, this compound can impact cell proliferation and apoptosis, thereby affecting tissue regeneration and repair.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in changes in cellular processes and overall physiological responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Studies have shown that the stability of this compound can be influenced by factors such as temperature and pH. Long-term exposure to this compound may result in cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress . At high doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound may influence the levels of specific metabolites, thereby affecting overall cellular metabolism. For example, it may alter the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within different cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its role in cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and oxidative stress response. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

Properties

IUPAC Name

3-propan-2-yloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-8-5-10-4-3-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVBUZNDHQMRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501677-19-5
Record name 3-(propan-2-yloxy)pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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